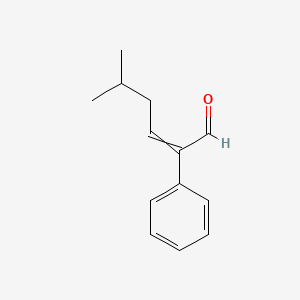

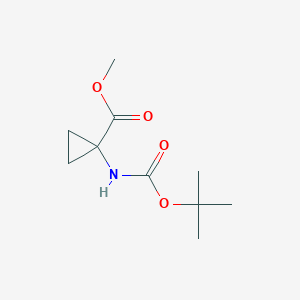

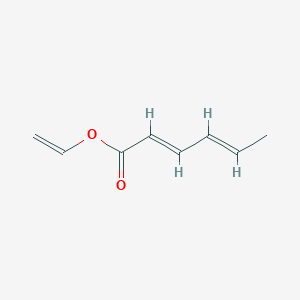

![molecular formula C30H42N4 B1583506 Tris[4-(diethylamino)phenyl]amine CAS No. 47743-70-4](/img/structure/B1583506.png)

Tris[4-(diethylamino)phenyl]amine

Übersicht

Beschreibung

Tris[4-(diethylamino)phenyl]amine (TDPA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TDPA is a triphenylamine derivative that has been extensively studied for its potential use in optoelectronics, organic electronics, and biomedical applications.

Wissenschaftliche Forschungsanwendungen

Organic Light Emitting Diodes (OLEDs)

Tris[4-(diethylamino)phenyl]amine: is utilized in OLEDs due to its non-coplanar geometry, which facilitates superior performance in charge transport and hole injection behavior. The compound’s structure allows for efficient electroluminescence, making it a valuable material for display and lighting applications .

.Electrochemical Energy Storage (EES)

In the realm of EES technology, Tris[4-(diethylamino)phenyl]amine shows promise due to its high nonlinear optical properties. It can serve as an effective redox mediator and soluble catalyst for lithium-oxygen batteries, enhancing the oxidation process of lithium peroxide .

Photonic and Optoelectronic Technology

The compound’s crystal structure and optoelectronic properties make it suitable for various photonic and optoelectronic devices. Its ability to exhibit normal dispersion behavior in the visible region is particularly advantageous for applications requiring controlled light propagation .

Nanostructure Films

As a dopant in nanostructure films, Tris[4-(diethylamino)phenyl]amine increases carrier concentration, which is crucial for improving the performance of various electronic devices. This application underscores the compound’s role in enhancing the electrical properties of materials .

Organic Photovoltaics (OPVs)

The multifunctional and amorphous properties of Tris[4-(diethylamino)phenyl]amine are leveraged in OPVs. It contributes to the development of solar cells with improved charge transport and isotropic optical properties, which are essential for efficient energy conversion .

Eigenschaften

IUPAC Name |

4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6/h13-24H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNGZPYALGWORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068490 | |

| Record name | 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine | |

CAS RN |

47743-70-4 | |

| Record name | N1,N1-Bis[4-(diethylamino)phenyl]-N4,N4-diethyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47743-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-bis(4-(diethylamino)phenyl)-N4,N4-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047743704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[4-(diethylamino)phenyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TDAPA function as a photoinitiator in polymerization reactions?

A: TDAPA, when combined with an iodonium salt and a phosphine, forms a highly efficient photoinitiating system (PIS) for polymerization reactions. [] This system has shown impressive performance even under longer wavelength irradiation (LED@850 nm) compared to traditional blue light (470 nm) systems. [] This suggests TDAPA's potential for applications requiring deeper light penetration.

Q2: What makes TDAPA a promising material for lithium-oxygen batteries?

A: TDAPA demonstrates significant potential as a redox mediator in lithium-oxygen batteries due to its unique electrochemical properties. Notably, it possesses a low redox potential (3.1 V), which is remarkably close to the equilibrium voltage of the Li-oxygen cell. [] This characteristic enables efficient oxidation of lithium peroxide (Li2O2) during the charging process, a persistent challenge in lithium-oxygen battery technology. Moreover, TDAPA exhibits excellent chemical and electrochemical stability, rapid diffusion kinetics, and two dynamic redox potentials, further contributing to its promise in this field. []

Q3: How does the aggregation state of TDAPA impact its luminescence properties?

A: TDAPA exhibits a fascinating phenomenon known as aggregation-induced emission (AIE), where its luminescence intensity significantly increases upon aggregation. [] Interestingly, applying high pressure can further enhance this effect, resulting in a remarkable 120.1-fold increase in AIE intensity compared to standard methods. [] This pressure-induced enhancement is attributed to the suppression of intramolecular vibrations and twisted intramolecular charge transfer within the TDAPA molecule. []

Q4: What analytical techniques are commonly employed to study TDAPA?

A4: Researchers utilize a wide range of techniques to characterize and study TDAPA, including:

- Spectroscopy: UV-Vis-NIR spectroscopy helps analyze its optical properties and interactions with solvents. [, ] Raman confocal microscopy and FTIR provide insights into its structural characteristics and changes during reactions. [] ESR and ESR-ST photolysis are employed to investigate radical formation and reactivity. []

- Electrochemistry: Cyclic voltammetry is crucial for understanding the redox behavior of TDAPA, particularly in battery applications. []

- Thermal Analysis: DSC and photo-DSC offer information about thermal transitions and photochemical processes. []

- Microscopy: Techniques like thermal imaging provide insights into spatial distribution and heat flow during reactions. []

- Computational Chemistry: Molecular modeling assists in understanding TDAPA's structure, electronic properties, and interactions with other molecules. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

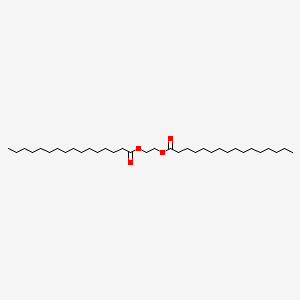

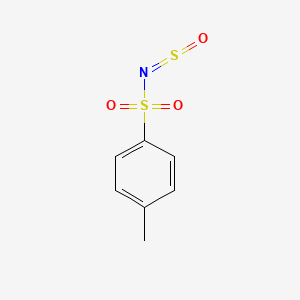

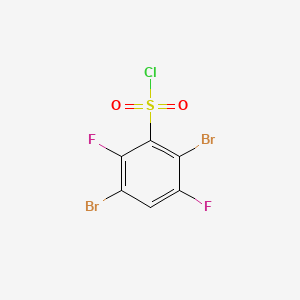

![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)